1-(3-Chlorophenyl)-4-propylpiperazine

Descripción

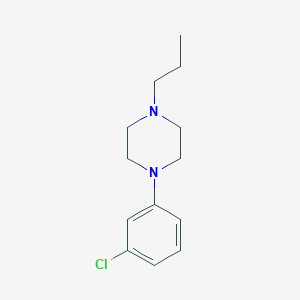

Structure

2D Structure

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-4-propylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOQYGWFHFQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566113 | |

| Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144146-59-8 | |

| Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacological Profile of 1-(3-Chlorophenyl)piperazine Derivatives: An In-Depth Technical Guide

Disclaimer: This technical guide addresses the pharmacological profile of arylpiperazine derivatives, with a primary focus on 1-(3-Chlorophenyl)piperazine (mCPP) due to the limited publicly available pharmacological data for the specifically requested compound, 1-(3-Chlorophenyl)-4-propylpiperazine . The information presented herein for closely related analogs is intended to provide a relevant and comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. The substitution pattern on both the phenyl ring and the piperazine nitrogen at the 4-position dramatically influences the pharmacological profile, leading to a wide range of activities across various neurotransmitter systems. While a detailed pharmacological profile for this compound is not extensively documented in peer-reviewed literature, the analysis of its structural analogs provides critical insights into its potential biological targets. This guide focuses on the well-characterized compound 1-(3-Chlorophenyl)piperazine (mCPP), a key metabolite of the antidepressant trazodone, and briefly discusses 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) to illustrate the impact of N4-substitution on pharmacological activity.

Pharmacological Profile of 1-(3-Chlorophenyl)piperazine (mCPP)

1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound that has been extensively studied as a tool for probing the function of the serotonin system. It is the primary active metabolite of several antidepressant drugs, including trazodone and nefazodone.[1]

Receptor Binding Profile

mCPP displays a notable affinity for several serotonin receptor subtypes, with a preference for the 5-HT2C receptor. Its binding affinity at various monoamine receptors has been characterized, and the data are summarized in the table below.

| Receptor/Transporter | Ligand | Species | K_i_ (nM) | Reference |

| Serotonin 5-HT₁ | [³H]-Serotonin | Rat Cortex | 100 | [2] |

| Dopamine D₂ | [³H]-Spiroperidol | Rat Striatum | >10,000 | [2] |

| α₁-Adrenergic | [³H]-WB 4101 | Rat | Similar to Norepinephrine | [2] |

| β-Adrenergic | [³H]-Dihydroalprenolol | Rat | Similar to Norepinephrine | [2] |

Table 1: Receptor Binding Affinities of mCPP.

Functional Activity

The primary functional activity of mCPP is as a serotonin receptor agonist, particularly at the 5-HT2C receptor.[3] This agonism is believed to mediate many of its physiological and behavioral effects. It also exhibits some activity at other serotonin receptors.

In Vivo Effects

The in vivo effects of mCPP are consistent with its action on the serotonin system. In preclinical studies, it has been shown to induce hypophagia (reduced food intake) in rats. It can also produce anxiogenic-like effects in animal models.[3] In humans, mCPP administration can lead to a range of psychological and physiological effects, and it has been used as a pharmacological challenge to assess serotonin receptor sensitivity.[4]

Metabolism

mCPP is extensively metabolized, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[5] Identified metabolites include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline.[5] These metabolites can be excreted as glucuronide or sulfate conjugates.[5]

Signaling Pathway of mCPP at the 5-HT₂c Receptor

As a 5-HT₂c receptor agonist, mCPP initiates a cascade of intracellular signaling events. The 5-HT₂c receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: 5-HT₂c receptor signaling pathway activated by mCPP.

Structure-Activity Relationship: The Case of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)

To underscore the importance of the N4-substituent on the piperazine ring, it is informative to consider the pharmacological profile of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP). The addition of a phenylethyl group at this position drastically shifts the compound's primary target from serotonin receptors to the dopamine transporter (DAT).[6]

3C-PEP is an exceptionally potent and selective DAT ligand.[6] This highlights a critical aspect of the structure-activity relationship (SAR) for this chemical class, where modifications at the N4 position can be exploited to fine-tune selectivity and potency for different molecular targets.

| Transporter | K_i_ (nM) | Reference |

| Dopamine Transporter (DAT) | 0.04 | [6] |

| Norepinephrine Transporter (NET) | 1107 | [6] |

| Serotonin Transporter (SERT) | 802 | [6] |

Table 2: Transporter Binding Affinities of 3C-PEP.

Experimental Protocols: A General Overview

The characterization of a compound's pharmacological profile involves a suite of in vitro and in vivo assays. The data presented for the mCPP and 3C-PEP were likely generated using the following standard methodologies:

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter. The general protocol involves:

-

Preparation of tissue homogenates or cell membranes expressing the target of interest.

-

Incubation of the membranes with a radiolabeled ligand that is known to bind to the target.

-

Addition of the test compound at varying concentrations to compete with the radioligand for binding.

-

Separation of bound from unbound radioligand, typically by rapid filtration.

-

Quantification of the bound radioactivity using liquid scintillation counting.

-

Data analysis to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is then used to determine the binding affinity (K_i_).

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target. For GPCRs like the 5-HT₂c receptor, this could involve:

-

Calcium mobilization assays: Measuring changes in intracellular calcium concentration upon receptor activation.

-

Inositol phosphate accumulation assays: Quantifying the production of IP₃.

-

Reporter gene assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of interest.

In Vivo Behavioral Models

To assess the physiological and behavioral effects of a compound, various animal models are employed. For a compound like mCPP, these might include:

-

Locomotor activity monitoring: To assess stimulant or sedative effects.

-

Feeding studies: To measure effects on appetite and food intake.

-

Anxiety models: Such as the elevated plus maze or light-dark box tests.

Conclusion

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchwithrowan.com [researchwithrowan.com]

- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 1-(3-Chlorophenyl)-4-propylpiperazine, a substituted arylpiperazine derivative. Arylpiperazines are a well-established class of compounds with significant activity at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Understanding the SAR of this specific molecule is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for a range of central nervous system (CNS) disorders.

Core Structure and Pharmacological Relevance

This compound belongs to the N-arylpiperazine class of compounds. The core structure consists of a piperazine ring substituted at the N1 position with a 3-chlorophenyl group and at the N4 position with a propyl group. The 1-(3-chlorophenyl)piperazine (m-CPP) moiety is a known metabolite of the antidepressant drug trazodone and is itself a serotonergic agonist[1]. The nature of the substituent at the N4 position of the piperazine ring plays a critical role in modulating the affinity and selectivity of these compounds for various receptors.

Structure-Activity Relationship at Key Receptors

The pharmacological profile of this compound and its analogs is primarily determined by their interactions with serotonin (5-HT) and dopamine (D) receptors. The following sections detail the SAR at key receptor subtypes.

Serotonin Receptors

Arylpiperazines are known to interact with multiple 5-HT receptor subtypes, with the 5-HT1A and 5-HT2A receptors being particularly significant.

5-HT1A Receptor:

The N-alkyl substituent on the piperazine ring significantly influences the affinity for the 5-HT1A receptor. Generally, increasing the chain length of the N-alkyl group from methyl to propyl or butyl can enhance affinity.

-

Aryl Group: The presence of a chloro group at the meta position of the phenyl ring is a common feature in many serotonergic agents. This substitution pattern is often associated with significant affinity for various 5-HT receptors.

5-HT2A Receptor:

The interaction of arylpiperazines with the 5-HT2A receptor is also highly dependent on the substitution pattern. m-CPP itself has been characterized as a partial agonist at 5-HT2A receptors.

-

N4-Alkylation: The effect of N-alkylation on 5-HT2A affinity is more complex and can vary depending on the specific aryl substituent. In some series, longer alkyl chains can decrease affinity or alter the functional activity (agonist vs. antagonist).

Dopamine Receptors

Arylpiperazines also exhibit varying degrees of affinity for dopamine receptors, particularly the D2 and D3 subtypes.

D2 Receptor:

-

Aryl Group: The 3-chlorophenyl group can contribute to D2 receptor affinity.

-

N4-Propyl Group: The propyl group at the N4 position is a feature found in some D2 receptor ligands. Studies on related N-heteroarylalkyl-N-phenylpiperazines have shown that a three-methylene linker (propyl) can lead to moderate to high affinity at the D2 receptor subtype.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported, the following tables summarize the binding affinities of the parent compound, m-CPP, and selected N-substituted arylpiperazine analogs to provide a comparative context for understanding its likely pharmacological profile.

| Compound | Receptor | Ki (nM) | Species | Reference |

| 1-(3-Chlorophenyl)piperazine (m-CPP) | 5-HT1A | 130 | Human | [2] |

| 5-HT1B | 160 | Human | [2] | |

| 5-HT1C | 36 | Human | [2] | |

| 5-HT2A | 360 | Human | [2] | |

| 5-HT Transporter (SERT) | 230 (IC50) | Human | [3] | |

| D2 | >1000 | Human | [2] | |

| 1-(2-Methoxyphenyl)piperazine derivative | 5-HT1A | 1.2 | Not Specified | [4] |

| N-heteroarylpropyl-N-phenylpiperazine (Compound 15) | D2 | High Affinity | Bovine | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 1-(3-chlorophenyl)piperazine. A common precursor, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is first synthesized.

Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride [1][6][7][8][9]

-

Reactants: 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane, sodium hydroxide.

-

Solvent: Acetone and water.

-

Procedure:

-

A solution of sodium hydroxide in water and acetone is prepared.

-

1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane are added to the solution.

-

The mixture is stirred at room temperature for approximately 16-18 hours.

-

The organic layer is separated and concentrated under reduced pressure to yield an oily residue.

-

The residue is dissolved in dilute hydrochloric acid, and the product is crystallized, filtered, and dried to afford 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

-

Synthesis of this compound (Final Step)

-

Reactants: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a reducing agent (e.g., Sodium borohydride or catalytic hydrogenation).

-

Procedure:

-

The 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is dissolved in a suitable solvent.

-

A reducing agent is added to reduce the chloropropyl group to a propyl group. The specific conditions (temperature, pressure, catalyst) will depend on the chosen reducing agent.

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

-

The product is isolated and purified using standard techniques such as extraction and chromatography.

-

Receptor Binding Assays

The following provides a general protocol for determining the binding affinity of a test compound at serotonin and dopamine receptors.

General Protocol for Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT1A or D2 receptors).

-

Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]spiperone for D2).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the buffer at a specific temperature and for a set duration to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways

Arylpiperazines, by acting on GPCRs like serotonin and dopamine receptors, trigger intracellular signaling cascades. The specific pathway activated can depend on the receptor subtype and the functional nature of the ligand (agonist, partial agonist, or antagonist).

Caption: Experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its aryl substitution and the nature of the N-alkyl group. Based on the analysis of related compounds, it is anticipated that this molecule possesses significant affinity for serotonin 5-HT1A and dopamine D2 receptors. The 3-chlorophenyl moiety is a key contributor to its interaction with these receptors, while the N-propyl group is expected to modulate the affinity and selectivity profile. Further detailed quantitative pharmacological studies on this compound are warranted to fully elucidate its receptor binding profile and functional activity. This knowledge will be invaluable for the design of new and improved therapeutic agents targeting the serotonergic and dopaminergic systems for the treatment of various CNS disorders.

References

- 1. prepchem.com [prepchem.com]

- 2. Strategies towards Targeting Gαi/s Proteins: Scanning of Protein‐Protein Interaction Sites To Overcome Inaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Investigation of mixed D2/5-HT1A activity of N-heteroarylmethyl-N-phenylpiperazines, N-heteroarylethyl-N-phenylpiperazines and N-heteroarylpropyl-N-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-4-propylpiperazine

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Chlorophenyl)-4-propylpiperazine, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its synthesis, physical characteristics, and safety information, based on available scientific literature.

Core Chemical Properties

This compound, and its commonly used hydrochloride salt, are key intermediates in the synthesis of various pharmacologically active compounds.[1][2] The presence of the chlorophenyl and propyl moieties on the piperazine ring influences its physicochemical and biological characteristics.

Physical and Chemical Data

A summary of the key physical and chemical properties for this compound and its hydrochloride salt is presented in the tables below. This data is essential for its handling, formulation, and quality control.

Table 1: Chemical Identifiers

| Identifier | This compound | This compound HCl |

| IUPAC Name | This compound[3] | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride[4][5] |

| CAS Number | 144146-59-8[3] | 52605-52-4[4][5] |

| Molecular Formula | C₁₃H₁₉ClN₂[3] | C₁₃H₁₉Cl₃N₂[4][5] |

| Molecular Weight | 238.75 g/mol [3] | 309.66 g/mol [4][5] |

| Canonical SMILES | CCCN1CCN(CC1)C2=CC(=CC=C2)Cl[3] | Cl.ClCCCN1CCN(CC1)c2cccc(Cl)c2 |

| InChIKey | GSNOQYGWFHFQEV-UHFFFAOYSA-N[3] | JVLRNANYLVRULL-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | This compound | This compound HCl |

| Physical State | Oily residue[6] | White to off-white crystalline powder.[4] |

| Melting Point | Not available | 198-202 °C.[7] |

| Boiling Point | Not available | Decomposes before boiling.[4] |

| Solubility | Soluble in ether[6] | Soluble in warm DMSO and warm Methanol.[7] Partly miscible in water.[8] |

| pKa | Not available | Not available |

| LogP | 3.4[3] | Not available |

Synthesis and Purification

The synthesis of this compound hydrochloride is well-documented and typically involves the alkylation of 1-(3-chlorophenyl)piperazine.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established literature procedures.[5][6][9]

Materials:

-

1-(3-chlorophenyl)piperazine hydrochloride

-

1-bromo-3-chloropropane

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Ether

-

Magnesium sulfate

Procedure:

-

A solution of 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane in a mixture of water and acetone is prepared.

-

The mixture is cooled to 0-10 °C.

-

A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred solution while maintaining the temperature between 0-10 °C.[6]

-

The reaction mixture is then stirred at room temperature for 16-18 hours.[5][6]

-

The organic layer is separated and concentrated under reduced pressure to yield an oily residue.[6]

-

The residue is dissolved in dilute hydrochloric acid. The resulting solution is cooled, leading to the precipitation of the hydrochloride salt.

-

The precipitate is collected by filtration, washed with cold water, and air-dried.

-

Further purification can be achieved by recrystallization from water.[5]

-

To obtain the free base, the hydrochloride salt is treated with a 10% aqueous sodium hydroxide solution and extracted with ether. The etheral extract is then dried over magnesium sulfate and concentrated to afford this compound as an oily residue.[6]

Caption: Workflow for the synthesis of this compound HCl.

Pharmacological Profile

There is limited publicly available data on the specific receptor binding profile and functional activity of this compound. However, the structurally related compound, meta-chlorophenylpiperazine (mCPP), is a known serotonergic agent.[10] mCPP acts as an agonist at various serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₁ₒ, and 5-HT₂ₒ receptors.[11] It is important to note that the pharmacological profile of this compound may differ from that of mCPP due to the presence of the propyl group.

Another related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent and selective dopamine transporter (DAT) ligand with a dissociation constant (Ki) of 0.04 nM for DAT.[12] It displays significantly lower affinity for the norepinephrine transporter (NET; Ki = 1107 nM) and the serotonin transporter (SERT; Ki = 802 nM).[12]

Further research is required to fully elucidate the receptor binding affinities and functional activities of this compound.

Metabolism and Pharmacokinetics

Toxicological Information

The toxicological properties of this compound hydrochloride have been characterized to some extent. It is considered a hazardous substance and can cause skin, eye, and respiratory irritation.[3][8]

Table 3: Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation.[7][8] |

| H319 | Causes serious eye irritation.[7][8] |

| H335 | May cause respiratory irritation.[7][8] |

Handling and Safety Precautions:

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

In case of fire, it may produce toxic fumes, including oxides of nitrogen and carbon, and hydrogen chloride gas.[7]

Analytical Methods

The identification and quantification of this compound and related piperazine derivatives are typically performed using standard analytical techniques in forensic and pharmaceutical laboratories. These methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the separation and identification of piperazines and their metabolites in biological samples and seized materials.[13][14]

-

High-Performance Liquid Chromatography (HPLC): Used for the quantitative analysis of piperazine derivatives.[15]

-

Thin-Layer Chromatography (TLC): A method for the separation and preliminary identification of piperazines.[16]

References

- 1. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

- 8. mpbio.com [mpbio.com]

- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

- 13. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

In-Depth Technical Guide: 1-(3-Chlorophenyl)-4-propylpiperazine (CAS 144146-59-8)

Disclaimer: Publicly available experimental data for 1-(3-Chlorophenyl)-4-propylpiperazine is limited. The information presented herein, particularly concerning synthesis, experimental protocols, and biological activity, is largely based on established chemical principles and extrapolated from studies of structurally related N-arylpiperazine compounds. This guide is intended for research and informational purposes only.

Introduction

This compound is a substituted N-arylpiperazine. The N-arylpiperazine scaffold is a significant pharmacophore found in numerous centrally acting drugs, exhibiting a wide range of pharmacological activities.[1][2] Compounds of this class are known to interact with various G-protein coupled receptors, particularly serotonin and dopamine receptors, making them valuable tools in neuroscience research and drug development. Due to the limited specific research on the title compound, this document aims to provide a comprehensive overview based on its chemical structure and the known properties of analogous compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 144146-59-8 | PubChem |

| Molecular Formula | C13H19ClN2 | PubChem |

| Molecular Weight | 238.75 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 238.123676 Da | PubChem |

| Monoisotopic Mass | 238.123676 Da | PubChem |

| Topological Polar Surface Area | 6.5 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 202 | PubChem |

Synthesis and Experimental Protocols

While a specific, published synthesis protocol for this compound was not found, a plausible and commonly employed method for the synthesis of N-alkylated arylpiperazines is the N-alkylation of the corresponding N-arylpiperazine with an appropriate alkyl halide.

Proposed Synthesis Method: N-Alkylation

A likely synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Reaction Scheme:

1-(3-chlorophenyl)piperazine + CH3CH2CH2-X ---(Base, Solvent)---> this compound

Where X = Br, I

Hypothetical Experimental Protocol

Materials:

-

1-(3-chlorophenyl)piperazine

-

1-Bromopropane

-

Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-(3-chlorophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Serotonin Receptor Affinity of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the anticipated serotonin (5-HT) receptor affinity of 1-(3-Chlorophenyl)-4-propylpiperazine. Due to a lack of specific binding and functional data for this N-propyl derivative, this document focuses on the well-characterized pharmacological profile of its parent compound, 1-(3-chlorophenyl)piperazine (m-CPP). This guide will delve into the known binding affinities and functional activities of m-CPP across various serotonin receptor subtypes, presenting the data in structured tables for clarity. Furthermore, detailed experimental protocols for key binding and functional assays are provided to aid researchers in the design of future studies. The guide also includes visualizations of relevant serotonin receptor signaling pathways and a typical experimental workflow, rendered using Graphviz, to facilitate a deeper understanding of the underlying molecular mechanisms and experimental procedures. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.

Introduction

This compound is an arylpiperazine derivative. The arylpiperazine scaffold is a common motif in a multitude of centrally acting drugs, known for its interaction with various neurotransmitter receptors, particularly serotonin receptors. The pharmacological profile of these compounds can be significantly influenced by the nature of the substituent on the piperazine nitrogen (N4). This guide examines the expected serotonin receptor affinity of this compound by leveraging the extensive data available for its parent compound, 1-(3-chlorophenyl)piperazine (m-CPP). m-CPP is a well-known serotonin receptor ligand with a complex pharmacological profile, exhibiting varying degrees of affinity and functional activity across different 5-HT receptor subtypes.[1][2][3][4] It is a metabolite of the antidepressant drug trazodone and has been widely used as a pharmacological tool to probe serotonin system function.[5] Understanding the receptor affinity of m-CPP provides a crucial baseline for predicting the properties of its N-propyl analog.

Quantitative Data: Serotonin Receptor Affinity of 1-(3-chlorophenyl)piperazine (m-CPP)

The following tables summarize the binding affinity (IC50) and functional activity data for m-CPP at various human serotonin receptor subtypes. It is important to note that the addition of a propyl group to the N4 position of the piperazine ring is likely to alter these affinities and activities, a common observation in the structure-activity relationships of arylpiperazines.

Table 1: Binding Affinity of m-CPP at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Reference |

| 5-HT Receptor Subtypes | Various | Human Brain Membranes | 360 - 1300 | [4] |

| 5-HT Transporter | [125I]RTI-55 | Human Occipital Cortex | 230 | [6] |

Note: The first entry represents a range of IC50 values across multiple 5-HT receptor subtypes as reported in the study.

Table 2: Functional Activity of m-CPP at Serotonin Receptors

| Receptor Subtype | Assay Type | Cell Line/System | Activity | Potency/Efficacy | Reference |

| 5-HT1A | [35S]GTPγS Binding | CHO/h5-HT(1A) cells | Highly efficacious partial agonist | - | [5] |

| 5-HT1C | Prolactin Secretion in vivo | Rats | Agonist | - | [7] |

| 5-HT2C | Functional Assays | - | Potent Agonist | - | [3] |

| 5-HT7 | Intracellular Ca2+ | HEK293 cells | Antagonist | - | [8][9] |

Experimental Protocols

This section details standardized protocols for determining the binding affinity and functional activity of ligands at serotonin receptors.

Radioligand Binding Assay for 5-HT Receptors (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a test compound for a specific serotonin receptor subtype using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from an appropriate species.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-labeled control ligand.

-

For total binding wells, add assay buffer instead of the test compound or non-specific control.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for Gq-Coupled 5-HT Receptors (e.g., 5-HT2A, 5-HT2C)

This protocol measures the functional activity of a test compound at Gq-coupled serotonin receptors by detecting changes in intracellular calcium concentration.[10][11][12]

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the Gq-coupled serotonin receptor of interest.

-

Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

-

Test Compound: this compound.

-

Reference Agonist: A known agonist for the target receptor (e.g., serotonin).

-

Fluorescence Plate Reader: With appropriate excitation and emission filters and injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. For antagonists, pre-incubate the cells with the test compound before adding a fixed concentration of the reference agonist and measure the inhibition of the agonist-induced response to determine the IC50.

Functional Assay: IP-One HTRF Assay for Gq-Coupled 5-HT Receptors

This protocol provides a method to measure the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade, using Homogeneous Time-Resolved Fluorescence (HTRF).[13][14][15]

Materials:

-

Cell Line: A cell line stably expressing the Gq-coupled serotonin receptor of interest.

-

IP-One HTRF Assay Kit: Containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.

-

Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor to prevent IP1 degradation.

-

Test Compound: this compound.

-

Reference Agonist: A known agonist for the target receptor.

-

HTRF-compatible Plate Reader.

Procedure:

-

Cell Plating: Plate the cells in a suitable microplate and culture overnight.

-

Compound Stimulation: Remove the culture medium and add varying concentrations of the test compound or reference agonist in stimulation buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate in lysis buffer to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the immunoassay to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and plot it against the compound concentration. For agonists, determine the EC50 and Emax from the dose-response curve. For antagonists, measure the inhibition of an agonist-induced response to determine the IC50.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq-coupled and Gi/o-coupled serotonin receptors.

References

- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resource.aminer.org [resource.aminer.org]

- 10. innoprot.com [innoprot.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. innoprot.com [innoprot.com]

- 13. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

An In-depth Technical Guide on the Interaction of 1-(3-Chlorophenyl)-4-propylpiperazine Analogues with the Dopamine Transporter

Disclaimer: Extensive searches of the scientific literature and public databases have yielded no specific data on the direct interaction of 1-(3-Chlorophenyl)-4-propylpiperazine with the dopamine transporter (DAT). Therefore, this guide will focus on the known interactions of closely related chlorophenylpiperazine analogues with the DAT, providing a framework for understanding the potential activity of the target compound. The quantitative data and structure-activity relationships discussed herein are based on these analogues.

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. As a member of the solute carrier 6 (SLC6) family, DAT is a primary target for various psychostimulants and therapeutic agents for conditions such as ADHD and depression. Phenylpiperazine derivatives represent a significant class of compounds that interact with monoamine transporters. The substitution pattern on both the phenyl and piperazine rings plays a crucial role in determining the affinity and selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide provides a detailed overview of the interaction of chlorophenylpiperazine analogues with the DAT, summarizing key quantitative data and outlining the experimental protocols used to determine these interactions.

Quantitative Data for Chlorophenylpiperazine Analogues at the Dopamine Transporter

The following table summarizes the binding affinities (Ki) of various 1-(3-Chlorophenyl)piperazine analogues for the human dopamine transporter (hDAT). The data is compiled from studies on the structure-activity relationships within this chemical class. It is important to note that the nature of the substituent on the piperazine nitrogen significantly influences DAT affinity.

| Compound | Linker | Substituent Group | hDAT Kᵢ (nM) |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | Ethylene (-CH₂CH₂-) | Phenyl | 0.04 |

| 1-(3-Chlorophenyl)-4-(3-phenylpropyl)piperazine | Propyl (-CH₂CH₂CH₂-) | Phenyl | 6.47 |

| 1-(3-Chlorophenyl)-4-(4-phenylbutyl)piperazine | Butyl (-CH₂CH₂CH₂CH₂-) | Phenyl | 1.85 |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the interaction of compounds with the dopamine transporter. These protocols are standard in the field and would be applicable for testing this compound.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the DAT.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture hDAT-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ (e.g., 1-5 nM [³H]WIN 35,428), and varying concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Dopamine Reuptake Inhibition Assay

This functional assay measures the potency of a test compound to inhibit the uptake of dopamine into cells expressing the DAT.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of dopamine uptake.

Materials:

-

Cell Line: As in the binding assay.

-

Radiolabeled Substrate: [³H]Dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose, pH 7.4.

-

Inhibitors: Ascorbic acid and pargyline to prevent dopamine oxidation and degradation.

-

Test Compound: As in the binding assay.

-

Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Cell Plating:

-

Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.

-

-

Uptake Assay:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle in KRH buffer for 10-20 minutes at room temperature.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range) to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the initial linear phase of uptake.

-

To determine non-specific uptake, a parallel set of wells is incubated with a high concentration of a known DAT inhibitor.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells by adding Lysis Buffer to each well.

-

-

Measurement and Analysis:

-

Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Mandatory Visualizations

Dopamine Reuptake Inhibition Workflow

Caption: Workflow for the in vitro dopamine reuptake inhibition assay.

Signaling Pathway of Dopamine Reuptake Inhibition

Caption: Mechanism of dopamine reuptake inhibition by a phenylpiperazine analogue.

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and Its Chemical Identity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of the chemical entity known as 1-(3-Chlorophenyl)-4-propylpiperazine. Due to the limited availability of public domain data regarding its specific biological activities, experimental protocols, and defined signaling pathways, this document will focus on its chemical identity by presenting its known synonyms and structural identifiers. This information is crucial for accurate identification and sourcing in research and development endeavors.

Chemical Identity and Synonyms

Accurate identification of a chemical compound is fundamental in scientific research. This compound is known by several alternative names and identifiers in various chemical databases and commercial supplier catalogs. The following table summarizes these synonyms, providing a valuable reference for literature searches and material acquisition.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 144146-59-8[1] |

| PubChem CID | 14960353[1] |

| ChEMBL ID | CHEMBL27192[1] |

| DTXSID | DTXSID20566113[1] |

| InChI | InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3[1] |

| InChIKey | GSNOQYGWFHFQEV-UHFFFAOYSA-N[1] |

| SMILES | CCCN1CCN(CC1)C2=CC(=CC=C2)Cl[1] |

| Other Synonyms | 1-(3-Chloro-phenyl)-4-propyl-piperazine[1] |

| DTXCID10516889[1] | |

| RefChem:224330[1] |

Distinction from a Structurally Related Compound

It is critical to distinguish this compound from a closely related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine . The latter is frequently mentioned in scientific literature and patents as a key intermediate in the synthesis of the antidepressant drug Trazodone.[2][3][4] The presence of a chlorine atom on the propyl chain significantly alters the chemical properties and reactivity of the molecule, and data pertaining to the "-chloropropyl" variant should not be extrapolated to the "-propyl" compound of interest.

Structure-Activity Relationship Context

Future Research Directions

The absence of detailed public data on this compound suggests an opportunity for novel research. Future investigations could focus on:

-

Synthesis and Characterization: Detailed reporting of a robust and scalable synthetic route, along with comprehensive analytical characterization.

-

Pharmacological Profiling: A broad screening of the compound against a panel of CNS receptors and transporters to identify potential biological targets.

-

In Vitro and In Vivo Studies: Should a target be identified, subsequent in vitro functional assays and in vivo behavioral studies would be necessary to elucidate its pharmacological profile.

Logical Relationship of Phenylpiperazine Research

The following diagram illustrates the general logical flow of research in the field of phenylpiperazine derivatives, which would be applicable to the study of this compound.

References

- 1. This compound | C13H19ClN2 | CID 14960353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine [myskinrecipes.com]

- 5. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-4-propylpiperazine is a substituted arylpiperazine derivative. While direct extensive research on this specific molecule is limited in publicly available literature, its structural similarity to a well-studied class of pharmacologically active agents allows for significant extrapolation of its potential properties and mechanism of action. This technical guide provides a comprehensive overview based on available data for the core structure and related analogues. It covers the probable synthetic routes, predicted pharmacological profile, and potential mechanisms of action, with a focus on its relationship to serotonergic and dopaminergic systems. All quantitative data for related compounds are summarized for comparative analysis, and detailed experimental protocols from analogous studies are provided.

Introduction

Arylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, particularly those targeting the central nervous system. These compounds are recognized for their diverse pharmacological activities, often interacting with various G-protein coupled receptors, including serotonin (5-HT) and dopamine (D) receptors. The specific nature of the aryl substituent and the substitution at the N4 position of the piperazine ring critically influence the affinity and efficacy at these receptors.

This document focuses on this compound, a molecule that combines the 3-chlorophenylpiperazine moiety, a known serotonergic agent, with a propyl group at the N4 position. Due to a lack of direct studies on this compound, this review will leverage data from closely related structures, such as 1-(3-chlorophenyl)piperazine (mCPP) and other N-alkylated arylpiperazines, to build a comprehensive technical profile.

Synthesis and Characterization

General Synthetic Protocol

The synthesis would likely proceed as a two-step or a one-pot reaction starting from 1-(3-chlorophenyl)piperazine.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is adapted from the synthesis of the structurally similar 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

-

Reaction Setup: To a solution of 1-(3-chlorophenyl)piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base, for instance, potassium carbonate (2-3 equivalents).

-

Alkylation: Add 1-bromopropane (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Pharmacological Profile (Inferred)

The pharmacological profile of this compound is not documented. However, based on the structure-activity relationships (SAR) of related arylpiperazines, a profile can be predicted. The 1-(3-chlorophenyl)piperazine (mCPP) core is a known agonist at several serotonin receptors, particularly of the 5-HT2C subtype. The N-propyl substituent is expected to modulate this activity and potentially introduce interactions with other receptors.

Quantitative Data for Related Compounds

The following table summarizes the binding affinities (Ki, nM) of structurally related arylpiperazines to provide a comparative context for the potential activity of this compound.

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | D3 | Reference |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 130 | 31 | 1.3 | 1,300 | 540 | (Inferred from multiple sources) |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | - | 53 | - | 327 | - | [1] |

| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | - | - | - | Potent Inhibitor | - | [2] |

Note: A lower Ki value indicates a higher binding affinity.

Predicted Mechanism of Action

Based on the pharmacology of its parent compound, mCPP, this compound is likely to act as an agonist or partial agonist at serotonin receptors, with a probable high affinity for the 5-HT2C receptor. The propyl group may alter its selectivity and functional activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and potentially introduce affinity for dopamine receptors (D2, D3).

The interaction with these receptors would likely modulate downstream signaling cascades. For instance, agonism at 5-HT2C receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

dot

References

Toxicological Profile of 1-(3-Chlorophenyl)-4-propylpiperazine and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Executive Summary

This technical guide synthesizes the available toxicological information for compounds structurally related to 1-(3-Chlorophenyl)-4-propylpiperazine. The primary focus is on 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and the active metabolite 1-(3-chlorophenyl)piperazine (m-CPP), which is a metabolite of the antidepressants trazodone and nefazodone. The available data, primarily from safety data sheets and limited studies, indicate that these compounds are irritants and may have systemic effects. A significant toxicological concern associated with the parent compounds (trazodone and nefazodone) is hepatotoxicity, which may be mediated by their metabolites. This document provides a structured overview of the known hazards, available quantitative data, and insights into potential mechanisms of toxicity.

Hazard Identification and Classification

Based on the available information for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and m-CPP, the following hazards have been identified.

Table 2.1: GHS Hazard Classification for Related Compounds

| Hazard Statement | Hazard Class | Compound | Source |

| Harmful if swallowed | Acute toxicity, oral | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | ECHA C&L |

| Causes skin irritation | Skin corrosion/irritation | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPP | Supplier SDS |

| Causes serious eye irritation | Serious eye damage/eye irritation | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPP | Supplier SDS |

| May cause respiratory irritation | Specific target organ toxicity — single exposure | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPP | Supplier SDS |

| May cause an allergic skin reaction | Skin sensitization | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | ECHA C&L |

| Suspected of causing genetic defects | Germ cell mutagenicity | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | ECHA C&L |

| May damage fertility or the unborn child | Reproductive toxicity | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | ECHA C&L |

| Toxic if swallowed | Acute toxicity, oral | m-CPP | Supplier SDS |

Quantitative Toxicological Data

Quantitative toxicological data for this compound is not available. The following table summarizes the limited data found for related piperazine derivatives.

Table 3.1: Acute Toxicity Data for Related Piperazine Derivatives

| Compound | Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| A piperazine derivative | LD50 | Intraperitoneal | Mouse | 800 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |

| Trazodone | LD50 | Oral | Rat | 690 mg/kg | Not specified | [2] |

| 4-Methylcyclohexanemethanol (surrogate for methodological comparison) | LD50 | Oral | Rat (male) | 1,768 mg/kg | Not specified | [3] |

| 4-Methylcyclohexanemethanol (surrogate for methodological comparison) | LD50 | Oral | Rat (female) | 884 mg/kg | Not specified | [3] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized protocols are used for assessing the safety of new chemical entities. The following section outlines a general experimental workflow for an acute oral toxicity study based on OECD Guideline 420.

General Protocol for Acute Oral Toxicity Study (OECD 420)

This protocol provides a general framework and is not specific to any single study cited.

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[4][5]

Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[4]

Dose Preparation and Administration: The test substance is typically administered as a single oral gavage. The volume administered is kept constant, and the dose is adjusted by varying the concentration of the test substance in the vehicle (e.g., water, corn oil).[6]

Procedure:

-

Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[1][5]

-

Main Study: Groups of animals (typically 5) are dosed at the selected starting level. The outcome (no effect, toxicity, or mortality) determines the next step, which could be dosing a new group at a lower or higher fixed dose level.[1]

-

Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.[1][4]

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

Potential Mechanisms of Toxicity and Signaling Pathways

The precise mechanisms of toxicity for this compound are unknown. However, insights can be drawn from its structural relationship to trazodone and nefazodone, and their metabolite, m-CPP.

Hepatotoxicity

The parent compounds, trazodone and nefazodone, are extensively metabolized by the liver, primarily through the cytochrome P450 system (CYP3A4).[7][8] Cases of severe hepatotoxicity, including liver failure, have been associated with nefazodone use.[9][10] It is hypothesized that this liver injury may be mediated by the formation of toxic reactive intermediates during metabolism.[9][11]

Serotonergic Effects

m-CPP is a known serotonin (5-HT) receptor agonist.[12] Excessive serotonergic activity in the central and peripheral nervous systems can lead to a potentially life-threatening condition known as serotonin syndrome.[13] The symptoms of serotonin syndrome include altered mental status, autonomic dysfunction, and neuromuscular abnormalities.[7]

The following diagram illustrates a simplified overview of the serotonergic synapse and the mechanism of action of serotonin reuptake inhibitors, a class of drugs that can contribute to serotonin syndrome.

Caption: Simplified diagram of a serotonergic synapse.

Metabolic Pathways

This compound is structurally related to the antidepressant drug trazodone. Trazodone is metabolized in the liver, with one of its major metabolites being 1-(3-chlorophenyl)piperazine (m-CPP).[14][15] This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP3A4.[15]

The following diagram illustrates the metabolic pathway of trazodone to m-CPP.

Caption: Metabolic conversion of Trazodone to m-CPP.

Experimental Workflows

The following diagram outlines a general workflow for in vitro cytotoxicity testing of a novel compound, a common initial step in toxicological assessment.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

While direct toxicological data for this compound is scarce, the information available for structurally similar compounds and potential metabolites provides a preliminary hazard profile. The primary concerns appear to be irritation, acute oral toxicity, and the potential for hepatotoxicity and serotonergic effects. Any research or development involving this compound should proceed with caution, and it is strongly recommended that comprehensive toxicological studies be conducted to establish a definitive safety profile. This guide serves as a foundational resource for researchers by compiling and structuring the currently available, albeit limited, toxicological information.

References

- 1. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. bemsreports.org [bemsreports.org]

- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 7. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nefazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. dl.icdst.org [dl.icdst.org]

The Metabolic Journey of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the predicted metabolic pathway of 1-(3-Chlorophenyl)-4-propylpiperazine, a substituted piperazine derivative. Drawing upon metabolic data from its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP), and other N-alkyl piperazine compounds, this document outlines the principal biotransformation reactions, the key enzymes involved, and representative experimental protocols for the elucidation of its metabolic fate. While specific quantitative data for this compound is not publicly available, this guide offers a robust predictive framework and practical methodologies for its comprehensive metabolic investigation.

Introduction

This compound belongs to the arylpiperazine class of compounds, a scaffold prevalent in numerous centrally acting drugs. Understanding the metabolic pathway of such a compound is critical in drug development for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. This guide synthesizes existing knowledge on the metabolism of analogous structures to provide a detailed projection of the metabolic fate of this compound.

Predicted Metabolic Pathway

The metabolism of this compound is anticipated to proceed through several key enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. The primary routes of biotransformation are predicted to be N-dealkylation, aromatic hydroxylation, and degradation of the piperazine ring, followed by conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.

-

N-Depropylation: The most probable initial metabolic step is the removal of the N-propyl group to yield 1-(3-chlorophenyl)piperazine (mCPP). This reaction is commonly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .[1]

-

Aromatic Hydroxylation: The chlorophenyl ring is susceptible to hydroxylation, leading to the formation of phenolic metabolites. This reaction is primarily mediated by CYP2D6 .[1] Hydroxylation can occur at various positions on the aromatic ring, resulting in isomeric metabolites.

-

Piperazine Ring Degradation: The piperazine moiety can undergo oxidative cleavage, leading to the formation of N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline.[1]

-

Propyl Chain Oxidation: The propyl group itself can be a site for hydroxylation, leading to the formation of hydroxylated N-propyl metabolites.

Phase II Metabolism

Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion.

-

Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[1]

-

Acetylation: The 3-chloroaniline metabolite can undergo acetylation by N-acetyltransferases (NATs).[1]

The following diagram illustrates the predicted metabolic pathway:

Quantitative Data

As of the date of this publication, no specific quantitative metabolic data for this compound has been reported in the scientific literature. However, pharmacokinetic data for its primary predicted metabolite, mCPP, is available and provides valuable insights into the potential disposition of this key metabolic product.

Table 1: Pharmacokinetic Parameters of 1-(3-chlorophenyl)piperazine (mCPP) in Humans (Single Dose)

| Parameter | Intravenous (0.1 mg/kg) | Oral (0.5 mg/kg) | Reference |

| Clearance (CL) | 11 - 92 L/hr | - | [2] |

| Bioavailability (F) | - | 14 - 108% | [2] |

Note: The wide variability in pharmacokinetic parameters highlights significant inter-individual differences in the metabolism of mCPP.

Table 2: In Vitro Intrinsic Clearance of Representative Piperazine Derivatives in Human Liver Microsomes (HLM)

| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Piperazin-1-ylpyridazine derivative 1 | ~231 (calculated from t1/2 of 3 min) | [3] |

| Piperazin-1-ylpyridazine derivative 29 | ~6.6 (calculated from t1/2 of 105 min) | [3] |

| UNC10201652 | 48.1 | [4] |

Note: The intrinsic clearance values demonstrate that structural modifications to the piperazine scaffold can significantly alter metabolic stability.

Experimental Protocols

The following protocols are representative methodologies for the in vitro and in vivo investigation of the metabolic pathway of this compound.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the metabolites of this compound and to determine its metabolic stability.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ACN) at a concentration of 10 mM.

-

In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Metabolite Identification using LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap).

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.

-